Ethyl 2,2,4-trimethyl-1,2-dihydro-6-quinolinyl ethanedioate
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Overview
Description
Ethyl 2,2,4-trimethyl-1,2-dihydro-6-quinolinyl ethanedioate is a quinoline derivative with significant pharmacological and industrial importance. This compound is characterized by its unique structure, which includes a quinoline ring substituted with ethyl, methyl, and ethanedioate groups. It is known for its antioxidant properties and is used in various applications, including food preservation and rubber stabilization .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,4-trimethyl-1,2-dihydroquinolines, a key intermediate in the preparation of ethyl 2,2,4-trimethyl-1,2-dihydro-6-quinolinyl ethanedioate, involves the condensation of aniline with acetone. This reaction is typically catalyzed by metal-modified 12-tungstophosphoric acid supported on γ-Al2O3. The reaction conditions include microwave-assisted hydrothermal methods, which enhance the efficiency and yield of the desired product .
Industrial Production Methods: Industrial production of this compound often involves the use of heterogeneous catalytic systems to ensure high yield and purity. The catalysts used in these processes are typically metal-exchanged tungstophosphoric acids, which provide the necessary acidic sites for the condensation reaction. The reaction conditions are optimized to achieve maximum conversion and yield, making the process scalable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2,2,4-trimethyl-1,2-dihydro-6-quinolinyl ethanedioate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of reactive sites on the quinoline ring and the ethanedioate group.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines and alcohols. The reaction conditions vary depending on the desired product, with temperature, solvent, and catalyst playing crucial roles in determining the reaction outcome .
Major Products Formed: The major products formed from these reactions include various substituted quinoline derivatives, which have applications in pharmaceuticals and agrochemicals. The specific products depend on the nature of the reagents and reaction conditions used .
Scientific Research Applications
Ethyl 2,2,4-trimethyl-1,2-dihydro-6-quinolinyl ethanedioate has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of more complex quinoline derivatives. In biology, it serves as a neuroprotective agent and an antioxidant, protecting cells from oxidative stress. In medicine, it is investigated for its potential use in treating neurodegenerative diseases and as an anti-inflammatory agent. Industrially, it is used as an antioxidant in rubber and food preservation .
Mechanism of Action
The mechanism of action of ethyl 2,2,4-trimethyl-1,2-dihydro-6-quinolinyl ethanedioate involves its ability to scavenge free radicals and inhibit oxidative processes. This compound targets molecular pathways involved in oxidative stress, including the activation of UDP-glucuronosyltransferase and inhibition of heat shock protein 90 (Hsp90). These actions contribute to its neuroprotective and anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds: Similar compounds include 2,2,4-trimethyl-1,2-dihydroquinoline and 6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline. These compounds share structural similarities with ethyl 2,2,4-trimethyl-1,2-dihydro-6-quinolinyl ethanedioate but differ in their substituents and specific applications .
Uniqueness: this compound is unique due to its combination of ethyl and ethanedioate groups, which enhance its antioxidant properties and broaden its range of applications. This compound’s ability to act as a neuroprotective agent and its use in industrial applications set it apart from other similar quinoline derivatives .
Biological Activity
Ethyl 2,2,4-trimethyl-1,2-dihydro-6-quinolinyl ethanedioate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound belongs to the class of quinoline derivatives. The molecular formula is C15H19NO4, and its structure features a quinoline ring system with ethyl and ethanedioate substituents. The compound's unique structure contributes to its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, revealing multiple pharmacological effects:
- Antimicrobial Activity : Research indicates that quinoline derivatives exhibit significant antimicrobial properties. This compound has shown effectiveness against various bacterial strains and fungi, suggesting potential applications in treating infections.
- Anticancer Properties : Several studies have explored the anticancer potential of quinoline derivatives. This compound demonstrated cytotoxic effects on cancer cell lines in vitro. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
- Anti-inflammatory Effects : The compound has also been evaluated for its anti-inflammatory properties. In animal models, it reduced inflammatory markers and exhibited protective effects against tissue damage caused by inflammation.
The mechanisms underlying the biological activities of this compound include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in microbial metabolism or cancer cell proliferation.
- Modulation of Signaling Pathways : It appears to affect signaling pathways related to inflammation and apoptosis.
Study 1: Antimicrobial Efficacy
A study conducted by evaluated the antimicrobial efficacy of various quinoline derivatives including this compound against pathogenic bacteria and fungi. The results indicated:
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
E. coli | 32 µg/mL |
S. aureus | 16 µg/mL |
C. albicans | 64 µg/mL |
This study highlights the compound's potential as an antimicrobial agent.
Study 2: Anticancer Activity
Another significant study assessed the cytotoxic effects of the compound on human cancer cell lines (e.g., HeLa and MCF-7). The findings included:
Cell Line | IC50 (µM) |
---|---|
HeLa | 15 |
MCF-7 | 20 |
The results suggest that this compound can effectively inhibit cancer cell growth at relatively low concentrations.
Properties
Molecular Formula |
C16H19NO4 |
---|---|
Molecular Weight |
289.33 g/mol |
IUPAC Name |
1-O-ethyl 2-O-(2,2,4-trimethyl-1H-quinolin-6-yl) oxalate |
InChI |
InChI=1S/C16H19NO4/c1-5-20-14(18)15(19)21-11-6-7-13-12(8-11)10(2)9-16(3,4)17-13/h6-9,17H,5H2,1-4H3 |
InChI Key |
UBVHOSSXDQKTNB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)OC1=CC2=C(C=C1)NC(C=C2C)(C)C |
Origin of Product |
United States |
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